molecular formula C30H40O7 B2655666 6-[(10S,12S,13R,14R,17R)-12-Acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid CAS No. 98665-14-6

6-[(10S,12S,13R,14R,17R)-12-Acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

Cat. No.: B2655666
CAS No.: 98665-14-6
M. Wt: 512.6 g/mol
InChI Key: VBGDQDJVTLQGNO-JXLWEQSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GanodericacidF is a natural product found in Ganoderma lucidum with data available.

Biological Activity

The compound 6-[(10S,12S,13R,14R,17R)-12-Acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid , also known as Ganoderic acid H (CAS Number: 98665-19-1), is a triterpenoid derived from the medicinal mushroom Ganoderma lucidum (Reishi). This compound has garnered attention for its potential biological activities, particularly in cancer treatment and other health benefits. This article explores its biological activity based on diverse research findings.

PropertyValue
Molecular FormulaC32H44O9
Molecular Weight572.69 g/mol
Density1.25 g/cm³
Melting Point155-156 °C
SolubilityInsoluble in water (2.6E-3 g/L at 25 °C)

Anticancer Properties

Ganoderic acid H has been studied for its anticancer properties. Research indicates that it can inhibit the growth and invasive behavior of breast cancer cells by modulating critical signaling pathways such as AP-1 and NF-kappaB . These pathways are essential for cell proliferation and survival.

Case Study: Breast Cancer Inhibition

A study by Jiang et al. (2008) demonstrated that Ganoderic acid H effectively suppressed the proliferation of breast cancer cells in vitro. The mechanism involves downregulation of AP-1 and NF-kappaB signaling pathways, leading to reduced cell invasion and growth rates .

Anti-inflammatory Effects

In addition to its anticancer properties, Ganoderic acid H exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a significant role in chronic inflammation and associated diseases.

Antioxidant Activity

Ganoderic acid H also possesses antioxidant properties that help combat oxidative stress in cells. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Other Biological Activities

Research indicates that Ganoderic acid H may have additional biological activities:

  • Antiviral Activity : Some studies suggest it may inhibit viral replication.
  • Antimicrobial Properties : It has shown potential against certain bacterial strains.

Summary of Key Studies

Study ReferenceFindings
Jiang et al. (2008)Demonstrated inhibition of breast cancer cell growth via AP-1 and NF-kappaB modulation .
Zhang et al. (2010)Reported anti-inflammatory effects through cytokine inhibition .
Liu et al. (2015)Found antioxidant properties that reduce oxidative stress in cellular models .

Properties

CAS No.

98665-14-6

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

(2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,21+,28+,29-,30+/m1/s1

InChI Key

VBGDQDJVTLQGNO-JXLWEQSJSA-N

SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

melting_point

211 - 213 °C

physical_description

Solid

solubility

not available

Origin of Product

United States

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